molecular formula C7H10N2O B2719179 2-(6-Aminopyridin-3-yl)ethan-1-ol CAS No. 1314973-84-6

2-(6-Aminopyridin-3-yl)ethan-1-ol

Cat. No. B2719179
Key on ui cas rn: 1314973-84-6
M. Wt: 138.17
InChI Key: IVQMIVBDSUKTPO-UHFFFAOYSA-N
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Patent
US07141580B2

Procedure details

To a solution of ethyl (6-nitro-3-pyridinyl)acetate (468 mg, 2.60 mmol) in tetrahydrofuran was added LiAlH4 and stirred for 2 h at room temperature. The reaction was quenched with saturated 25% NH3 aqueous solution and the precipitate was removed. The filtrate was concentrated to give a title compound as yellow oil.
Quantity
468 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([CH2:10][C:11](OCC)=[O:12])=[CH:6][CH:5]=1)([O-])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[NH2:1][C:4]1[N:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[CH:6][CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
468 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated 25% NH3 aqueous solution
CUSTOM
Type
CUSTOM
Details
the precipitate was removed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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